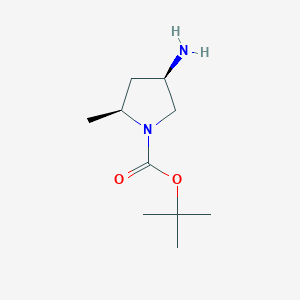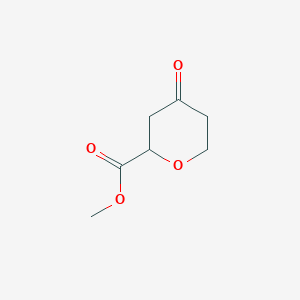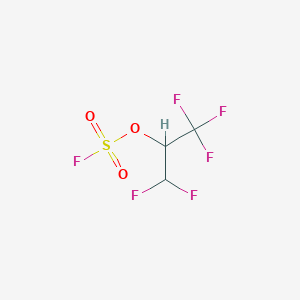![molecular formula C8H9ClN4 B1521315 7-Cloro-3-propil-[1,2,4]triazolo[4,3-c]pirimidina CAS No. 1152578-03-4](/img/structure/B1521315.png)
7-Cloro-3-propil-[1,2,4]triazolo[4,3-c]pirimidina
Descripción general
Descripción
7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine is a chemical compound with the CAS Number: 1152578-03-4 . It has a molecular weight of 196.64 . The IUPAC name for this compound is 7-chloro-3-propyl [1,2,4]triazolo [4,3-c]pyrimidine .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine, often involves the use of a heterocyclic moiety, which is part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives .Molecular Structure Analysis
The molecular structure of 7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine includes a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . This structure is similar to the nucleotide base pair of DNA and RNA, making it a valuable compound in various biological procedures .Physical and Chemical Properties Analysis
The physical form of 7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine is a powder . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Química medicinal: Agentes anticancerígenos
Los derivados de 7-Cloro-3-propil-[1,2,4]triazolo[4,3-c]pirimidina se han explorado por su potencial como agentes anticancerígenos. Estos compuestos han mostrado promesa en la inhibición de CDK2/ciclina A2, una proteína crítica involucrada en la regulación del ciclo celular . La inhibición de CDK2 puede conducir al arresto de la proliferación de células cancerosas, lo que hace que estos derivados sean valiosos para futuras investigaciones como posibles agentes quimioterapéuticos.
Aplicaciones antibacterianas
El andamiaje triazolopirimidina se está estudiando por sus propiedades antibacterianas. La investigación indica que ciertos derivados pueden exhibir actividades antibacterianas moderadas a buenas contra bacterias grampositivas y gramnegativas . Esto abre posibilidades para desarrollar nuevos antibióticos que puedan abordar la creciente preocupación por la resistencia a los antibióticos.
Química agrícola: Herbicidas
En la agricultura, los derivados de triazolopirimidina, incluidos los relacionados con la this compound, se han utilizado como herbicidas . Su capacidad para inhibir el crecimiento de las plantas los hace efectivos para el control de malezas, contribuyendo al aumento de la productividad agrícola.
Industria farmacéutica: Agentes antifúngicos
Los triazoles son conocidos por sus propiedades antifúngicas y se utilizan para tratar infecciones fúngicas locales y sistémicas. Dada la similitud estructural, la this compound podría ser un candidato para desarrollar nuevos medicamentos antifúngicos, especialmente para pacientes inmunocomprometidos .
Ciencia de materiales: Sondas fluorescentes
El núcleo de triazolopirimidina se ha utilizado en el desarrollo de sondas fluorescentes . Estas sondas son herramientas esenciales en la investigación científica para estudiar procesos biológicos, permitiendo la visualización de componentes celulares y el seguimiento de interacciones moleculares.
Inhibición enzimática: Tratamiento de la diabetes
Los derivados de this compound se han investigado por su papel como inhibidores enzimáticos en el tratamiento de la diabetes tipo 2 . Al dirigirse a enzimas específicas involucradas en el metabolismo de la glucosa, estos compuestos podrían ofrecer un nuevo enfoque para controlar los niveles de azúcar en la sangre en pacientes diabéticos.
Direcciones Futuras
The future directions for research on 7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine and other pyrimidine derivatives could involve the development of more potent and efficacious drugs with pyrimidine scaffold . This is due to the wide range of biological and pharmacological activities exhibited by pyrimidine derivatives .
Mecanismo De Acción
- The triazole nucleus in TPs serves as a pharmacophore, acting as both a hydrogen bond acceptor and donor at receptor active sites .
- For example, some synthetic TPs inhibit the AKT signaling pathway, which is related to the ERK pathway .
Target of Action
Mode of Action
Action Environment
Environmental context and pharmacokinetic properties play critical roles in shaping its overall impact . 🌱🔬
Análisis Bioquímico
Biochemical Properties
7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression . Additionally, 7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine has been shown to interact with other proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
The effects of 7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine on various cell types and cellular processes are profound. In cancer cells, the compound induces cell cycle arrest at the G1 phase, leading to apoptosis . This effect is mediated through the inhibition of CDK2, which disrupts the phosphorylation of retinoblastoma protein (Rb) and the subsequent release of E2F transcription factors . Additionally, 7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine influences cell signaling pathways such as the PI3K/AKT pathway, resulting in altered gene expression and reduced cellular proliferation .
Molecular Mechanism
At the molecular level, 7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine exerts its effects primarily through the inhibition of CDK2. The compound binds to the ATP-binding pocket of CDK2, preventing the enzyme from phosphorylating its substrates . This inhibition leads to the accumulation of hypophosphorylated Rb, which sequesters E2F transcription factors and halts cell cycle progression . Furthermore, the compound has been shown to induce apoptosis through the activation of caspases and the upregulation of pro-apoptotic proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may decrease upon prolonged exposure to light and heat . In vitro studies have shown that the compound’s inhibitory effects on CDK2 and its pro-apoptotic activity persist for several hours after administration . Long-term studies in vivo have demonstrated that repeated administration of the compound can lead to sustained inhibition of tumor growth and prolonged survival in animal models .
Dosage Effects in Animal Models
The effects of 7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 activity and induces apoptosis without causing significant toxicity . At higher doses, the compound can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses . Careful dosage optimization is necessary to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine is metabolized primarily in the liver through the action of cytochrome P450 enzymes . The compound undergoes oxidative dechlorination and subsequent conjugation with glucuronic acid, leading to the formation of water-soluble metabolites that are excreted in the urine . The metabolic pathways of the compound can influence its bioavailability and therapeutic efficacy, as well as its potential for drug-drug interactions .
Transport and Distribution
Within cells and tissues, 7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters such as P-glycoprotein, which can affect its cellular uptake and efflux . Additionally, the compound’s lipophilicity allows it to accumulate in lipid-rich tissues, potentially influencing its pharmacokinetics and biodistribution .
Subcellular Localization
The subcellular localization of 7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Post-translational modifications such as phosphorylation can influence the compound’s localization and activity, directing it to specific cellular compartments or organelles . Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and therapeutic potential .
Propiedades
IUPAC Name |
7-chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c1-2-3-7-11-12-8-4-6(9)10-5-13(7)8/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLXRHGCZKWWHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C=NC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate](/img/structure/B1521235.png)

![[(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride](/img/structure/B1521239.png)
![(4-Chlorophenyl)[4-(4-piperidinylmethoxy)phenyl]-methanone hydrochloride](/img/structure/B1521240.png)
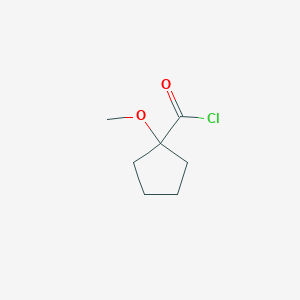
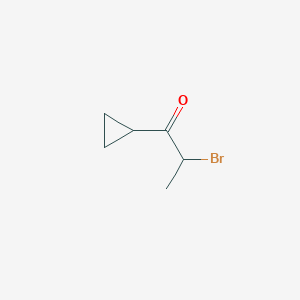

![1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile](/img/structure/B1521249.png)
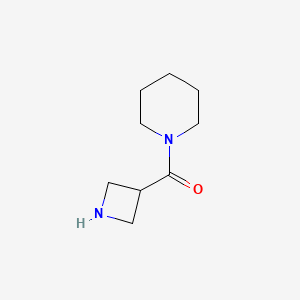
![3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride](/img/structure/B1521251.png)
